Methyl Aziridine-2-carboxylate
Description
Strategic Significance of Aziridine-2-carboxylate (B8329488) Scaffolds
Aziridines, the smallest nitrogen-containing heterocycles, are valuable intermediates in organic synthesis due to the inherent strain (26-27 kcal/mol) of their three-membered ring, which makes them susceptible to ring-opening reactions. clockss.orgresearchgate.net Among this class of compounds, aziridine-2-carboxylate esters are particularly significant as versatile chiral building blocks. clockss.orgchemrxiv.org Their synthetic utility stems from their ability to serve as precursors to a wide array of more complex, high-value molecules. researchgate.netchemimpex.com
The strategic importance of these scaffolds lies in their dual reactivity. The ester group can be modified, while the aziridine (B145994) ring can undergo nucleophilic ring-opening reactions. chemrxiv.org This ring-opening can occur at either the C2 or C3 position, and the regioselectivity is influenced by the substituents on the ring and the nature of the nucleophile. scispace.com Activation of the aziridine nitrogen with an electron-withdrawing group enhances the ring's reactivity towards nucleophiles. clockss.orgd-nb.info
This reactivity profile makes aziridine-2-carboxylates ideal precursors for the synthesis of non-proteinogenic α- and β-amino acids, which are crucial components of many biologically active compounds. clockss.orgcapes.gov.br Nucleophilic attack at the C3 position typically leads to α-amino acid derivatives, while attack at the C2 position can yield β-amino acid derivatives. scispace.com Furthermore, these scaffolds are employed in the synthesis of natural products, pharmaceuticals, and complex heterocyclic systems. researchgate.netchemimpex.comnih.gov Their ability to introduce nitrogen and stereochemical complexity in a controlled manner makes them indispensable tools in modern organic and medicinal chemistry. clockss.orgrsc.org
Historical Context and Evolution of Methyl Aziridine-2-carboxylate Research
Research into aziridine-2-carboxylic acid and its esters has evolved significantly over the years, driven by their potential as synthetic building blocks. acs.org Early methods for the synthesis of the aziridine ring often involved intramolecular cyclization of 1,2-amino alcohols or the reaction of haloamines. clockss.org A notable early approach involved the use of hydraziniopropionamides for ring closure to form the aziridine. acs.org This method was later adapted for the corresponding esters, such as methyl and ethyl esters, although initial yields were modest. acs.org
A significant advancement in the synthesis of this compound came from the development of a method involving the N-N bond cleavage of methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide. acs.org This process, when optimized, provides the target compound in high yield and purity. acs.org Key factors for the success of this reaction include the use of potassium carbonate as a base, specific temperature control, and the absence of solvents. acs.org
The synthesis of enantiomerically pure aziridine-2-carboxylates has been a major focus of research. clockss.org One established method involves the base-induced elimination from nonracemic N-sulfinylaziridine 2-carboxylate esters to produce 2H-azirine 2-carboxylate esters, which are valuable chiral intermediates. nih.gov More recent developments have focused on catalytic asymmetric methods. For instance, a copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been developed to prepare N-H aziridine-2-carboxylates with high diastereo- and enantioselectivity. chemrxiv.org This evolution from stoichiometric to catalytic and more efficient methods highlights the ongoing efforts to improve access to these valuable synthetic intermediates.
Position of this compound within Modern Synthetic Chemistry Paradigms
This compound and its derivatives hold a prominent position in contemporary synthetic chemistry due to their versatility and utility in constructing complex molecular architectures. clockss.orgchemimpex.com They are key precursors in the asymmetric synthesis of a wide range of biologically relevant compounds, including alkaloids, amino acids, and sphingoids. nih.govresearchgate.net The combination of a chiral auxiliary on the nitrogen atom, such as the (R)- or (S)-1-phenylethyl group, with the aziridine-2-carboxylate core creates a powerful chiral synthon that directs the stereochemical outcome of subsequent reactions. nih.govbeilstein-journals.org
One of the most powerful applications of these scaffolds is in ring-opening and ring-expansion reactions. The regioselective opening of the aziridine ring with various nucleophiles provides access to a diverse array of functionalized amino compounds. researchgate.netnih.govresearchgate.net For instance, the reaction of N-activated methyl aziridine-2-carboxylates with fluoride (B91410) ions has been explored for the synthesis of radiolabeled amino acids like α-[¹⁸F]fluoro-β-alanine. d-nb.infonih.gov Furthermore, Lewis acid-catalyzed cycloaddition reactions of chiral aziridine-2-carboxylates with isocyanates lead to the stereospecific formation of functionalized imidazolidin-2-ones, which are themselves valuable chiral synthons. bioorg.org
The aziridine-2-carboxylate framework is also central to the generation of azomethine ylides for [3+2] dipolar cycloaddition reactions, a powerful tool for constructing five-membered nitrogen-containing heterocycles like pyrrolidines. mdpi.comacs.org These reactions expand the synthetic utility of this compound beyond simple ring-opening, allowing for the rapid assembly of complex polycyclic systems. mdpi.com The compound's role as a versatile building block is further demonstrated in its use in the total synthesis of natural products such as the C-glycosylamino acid α-C-mannosyltryptophan. sigmaaldrich.com As synthetic chemistry continues to demand more efficient and stereoselective methods, the strategic importance of this compound is set to endure. clockss.orgchemimpex.com
Data Tables
Table 1: Selected Ring-Opening Reactions of Activated Aziridine-2-Carboxylates This table showcases the regioselective ring-opening of different N-activated methyl aziridine-2-carboxylates with fluoride, leading to α-fluoro-β-alanine derivatives.
| N-Activating Group | Reagents and Conditions | Product | Radiochemical Yield (%) | Reference |
| tert-Butoxycarbonyl (Boc) | [¹⁸F]F⁻, TEAHCO₃, DMSO, 130 °C (MW), 10 min | α-[¹⁸F]Fluoro-β-alanine | Good | nih.gov |
| Carboxybenzyl (Cbz) | [¹⁸F]F⁻, TEAHCO₃, DMSO, 130 °C (MW), 10 min | α-[¹⁸F]Fluoro-β-alanine | Moderate | d-nb.info |
| p-Toluenesulfonyl (Ts) | [¹⁸F]F⁻, K₂CO₃/K₂₂₂, MeCN, 110 °C, 10 min | Mixture of regioisomers | Low | nih.gov |
| p-Nitrobenzenesulfonyl (Ns) | [¹⁸F]F⁻, K₂CO₃/K₂₂₂, MeCN, 110 °C, 10 min | Mixture of regioisomers | Low | nih.gov |
Table 2: Asymmetric Synthesis of Aziridines via Catalytic Kinetic Resolution This table presents data from a copper hydride-catalyzed kinetic resolution of 2H-azirine-2-carboxylates, demonstrating high selectivity.
| Substrate (3-Aryl Group) | Ligand | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Reference |
| Phenyl | Chiral Phosphine Ligand | >20:1 | 94 | chemrxiv.org |
| 4-Methoxyphenyl | Chiral Phosphine Ligand | >20:1 | 93 | chemrxiv.org |
| 4-Chlorophenyl | Chiral Phosphine Ligand | >20:1 | 92 | chemrxiv.org |
| 4-Nitrophenyl | Chiral Phosphine Ligand | >20:1 | 75 | chemrxiv.org |
Table 3: Synthesis of Imidazolidin-2-ones via Ring Expansion This table illustrates the Lewis acid-catalyzed ring expansion of a chiral aziridine-2-carboxylate with various isocyanates.
| Isocyanate | Lewis Acid Catalyst | Product Yield (%) | Stereochemistry | Reference |
| Phenyl isocyanate | Sc(OTf)₃ | 89 | Retention of configuration | bioorg.org |
| 4-Methoxyphenyl isocyanate | Sc(OTf)₃ | 92 | Retention of configuration | bioorg.org |
| n-Butyl isocyanate | Sc(OTf)₃ | 85 | Retention of configuration | bioorg.org |
| Tosyl isocyanate | Sc(OTf)₃ | 90 | Retention of configuration | bioorg.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336606 | |
| Record name | Methyl Aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5950-34-5 | |
| Record name | Methyl Aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Aziridine-2-carboxylate (stabilized with HQ) | |
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Advanced Synthetic Methodologies for Methyl Aziridine 2 Carboxylate and Its Derivatives
Asymmetric and Enantioselective Synthesis Protocols
The development of methods to control the stereochemistry at the C2 and C3 positions of the aziridine (B145994) ring is crucial for its application in the synthesis of enantiopure molecules.
Enantioselective Aziridination of Olefins and Imines
Direct aziridination of double bonds is one of the most attractive routes to aziridines. nih.gov This approach involves the [2+1] cycloaddition of a nitrene or its equivalent to an alkene or an imine.
Aziridination of Olefins: The reaction of α,β-unsaturated esters, such as methyl acrylate, with a nitrene source catalyzed by a chiral transition metal complex is a prominent strategy. Copper and rhodium catalysts are frequently employed. For instance, copper-catalyzed aziridination of acrylates using chiral nitrenes generated from sulfonimidamides can achieve good levels of asymmetric induction, with diastereomeric excesses (de) up to 94%. mdpi.com Planar chiral rhodium indenyl catalysts have also been shown to facilitate the enantioselective aziridination of unactivated alkenes with high functional group tolerance. nih.gov Organocatalytic methods, using chiral phosphines derived from aziridines, have also proven effective in promoting reactions with substrates like methyl acrylate. mdpi.com
Aziridination of Imines: The reaction between an imine and a diazo compound, like ethyl diazoacetate, is a well-established method for creating aziridine-2-carboxylates. tandfonline.com The use of chiral Brønsted acid catalysts, such as those derived from BINOL, can mediate a three-component reaction between an aldehyde, an amine, and an alkyl diazoacetate to produce N-aryl-cis-aziridines with high yields (61–98%) and excellent enantioselectivity (90–99% ee). nih.gov Lewis acid catalysts, including those based on bismuth triflate or montmorillonite (B579905) K-10 clay, also promote the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines. organic-chemistry.org
| Catalyst/Method | Substrates | Product Type | Yield | Stereoselectivity | Reference |
| Copper(I) triflate / Chiral Sulfonimidamide | tert-Butyl acrylate | tert-Butyl aziridine-2-carboxylate (B8329488) | High | 94% de | mdpi.com |
| Chiral BINOL-derived Phosphoric Acid | Aromatic aldehyde, o-t-butoxyaniline, Alkyl diazoacetate | N-Aryl-cis-aziridine carboxylate | 61-98% | 90-99% ee | nih.gov |
| P(NMe2)3 | N-Sulfonyl imine, α-ketoester | Aziridine-2-carboxylate | Good-Excellent | up to 99:1 dr | organic-chemistry.org |
| Bi(OTf)3 | Imine, Ethyl diazoacetate | cis-Aryl aziridine carboxylate | High | Excellent cis-selectivity | organic-chemistry.org |
Asymmetric Aza-Darzens Reactions for Chiral Aziridine-2-carboxylates
The aza-Darzens reaction involves the coupling of an imine with an α-haloester enolate to form an aziridine. This method is highly effective for synthesizing trisubstituted aziridines. researchgate.net Asymmetric control can be achieved by using chiral auxiliaries, chiral imines, or chiral catalysts.
One successful approach employs a chiral enolate derived from a bromoacylcamphorsultam, which reacts with N-(diphenylphosphinyl)imines to yield cis-aziridinylcarbonyl sultams with high diastereoselectivity. rsc.org Subsequent hydrolysis provides the desired monochiral cis-aziridine-2-carboxylates. rsc.org
Alternatively, chirality can be introduced via the imine component. The reaction of enolates from α-bromoesters with chiral N-sulfinylimines provides access to a range of highly substituted aziridines in good yields and with excellent stereoselectivity (>98% de). mdpi.comresearchgate.net For example, the reaction between substituted 2-bromoesters and tert-butane sulfinyl aldimines yields cis-3-aryl-aziridine-2-carboxylates. researchgate.net A one-pot, highly diastereoselective aza-Darzens reaction of lithium α-bromo enolates with enantiopure sulfinimines is a key method for constructing these aziridines. nih.gov
| Chiral Source | Reactants | Product | Stereoselectivity | Reference |
| Bromoacylcamphorsultam | N-(Diphenylphosphinyl)imines | cis-Aziridinylcarbonyl sultam | High de | rsc.org |
| Chiral N-sulfinylimines | α-Bromoester enolates | cis-3-Aryl-aziridine-2-carboxylates | >98% de | researchgate.net |
| Chiral guanidinium (B1211019) salt | Piperonal, ester | trans-N-Bn-3-aryl-aziridinecarboxylate | 97% ee | clockss.org |
Electroreductive Cross-Coupling Approaches for Stereoselective Formation
Electrochemical methods offer a sustainable and efficient alternative for constructing complex molecules. An electrochemically driven, nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides has been developed. uzh.chacs.org While this method focuses on the modification of a pre-formed aziridine ring rather than its initial stereoselective formation, it demonstrates the utility of electrochemistry in the synthesis of complex chiral amines derived from aziridines. uzh.chacs.orgthieme-connect.denih.gov
A more direct electrochemical approach to aziridination involves the delivery of a nitrene functionality to olefins. researchgate.net This process can convert both electron-rich and electron-poor olefins into aziridines with high efficiency in an undivided cell operated at a constant current. researchgate.net
Reductive Kinetic Resolution Strategies for Enantiopure N-H Aziridine-2-carboxylates
Kinetic resolution (KR) is a powerful technique for separating racemic mixtures. A recently developed method employs a copper hydride-catalyzed reductive kinetic resolution of racemic 2H-azirine-2-carboxylates. chemrxiv.orgchemrxiv.orgnih.gov This represents the first highly enantioselective reduction of 2H-azirines, providing access to valuable, bench-stable N-H aziridine-2-carboxylates, which are often difficult to synthesize via traditional routes that yield N-protected derivatives. chemrxiv.orgresearchgate.net
The reaction produces N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee), while also recovering the unreacted, enantioenriched 2H-azirine. chemrxiv.orgresearchgate.net The process is applicable to a variety of 3-aryl-2H-azirine-2-carboxylates, including methyl, ethyl, and t-butyl esters. chemrxiv.org
| Substrate (Ester Group) | Yield of Aziridine | Enantiomeric Excess (ee) of Aziridine | Selectivity Factor (s) | Reference |
| t-Butyl | 48% | 89% | 41 | chemrxiv.org |
| Methyl | 44% | 84% | 22 | chemrxiv.org |
| Ethyl | 45% | 86% | 27 | chemrxiv.org |
| i-Propyl | 47% | 88% | 34 | chemrxiv.org |
| Benzyl (B1604629) | 49% | 89% | 41 | chemrxiv.org |
Synthesis from Chiral Pool Precursors (e.g., Amino Alcohols, Carbohydrates, Epoxides)
A conceptually straightforward synthesis of chiral aziridines utilizes readily available precursors from the chiral pool. clockss.org
From Amino Alcohols: 1,2-amino alcohols, such as those derived from serine or threonine, are common starting materials. ru.nlsemanticscholar.org The synthesis involves converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate), followed by base-induced intramolecular nucleophilic displacement by the amine to close the aziridine ring. clockss.orgtandfonline.com For example, N-trityl-(S)-serine benzyl ester can be converted to the corresponding N-trityl aziridine-2-carboxylate. clockss.org A one-pot synthesis of trans-N-alkylaziridine-2-carboxylates from amino alcohol esters has been achieved by treatment with methanesulfonyl chloride. tandfonline.com
From Epoxides: The ring-opening of chiral epoxides with an azide (B81097) nucleophile produces an azido (B1232118) alcohol intermediate. clockss.org This intermediate can then be converted to the aziridine via a Staudinger-type reaction with a phosphine, such as triphenylphosphine. clockss.orgwiley.com This sequence allows for the stereospecific conversion of chiral epoxides, which can be obtained via methods like the Sharpless asymmetric epoxidation, into the corresponding chiral aziridine-2-carboxylates. wiley.com
Classical and Emerging Cyclization-Based Syntheses
Cyclization reactions are a cornerstone of aziridine synthesis, encompassing both long-established and modern catalytic methods.
A classical approach is the Gabriel-Cromwell reaction, which involves the intramolecular cyclization of a β-haloamine. clockss.org For instance, trans-methyl N-Ts-3-arylaziridinecarboxylates can be synthesized by treating alkyl cinnamate-derived haloamines with a base like potassium carbonate. clockss.org
More recent methods often involve a Michael addition-triggered cyclization. thieme-connect.com In one such strategy, a variety of carbon and heteroatom nucleophiles add to a Michael acceptor like ethyl 2-(bromomethyl)acrylate. The resulting intermediate then undergoes intramolecular cyclization to form a 2,2-disubstituted aziridine. thieme-connect.com Another emerging approach involves the P(NMe2)3-mediated reaction of imines with α-ketoesters, which proceeds through a formal [2+1] cycloaddition to furnish aziridine-2-carboxylates with high diastereoselectivity. organic-chemistry.org
Intramolecular Cyclization via N-N Bond Cleavage
A notable and efficient method for the synthesis of methyl aziridine-2-carboxylate involves an intramolecular cyclization reaction characterized by the cleavage of a nitrogen-nitrogen (N-N) bond. This strategy utilizes a hydrazinium (B103819) salt precursor, which upon treatment under specific conditions, undergoes ring closure to form the desired aziridine ring.
Detailed research has demonstrated the efficacy of using methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide as the starting material. acs.orgresearchgate.net The core of this process is the thermal treatment of this precursor in the presence of a suitable base. The reaction proceeds via an intramolecular nucleophilic substitution where the nitrogen atom displaces the trimethylamine (B31210) leaving group, facilitated by the cleavage of the N-N bond, to form the three-membered aziridine ring.
Key factors for a successful and high-yield synthesis have been identified, including the use of a 4- to 6-fold excess of potassium carbonate (K₂CO₃) as the base and maintaining an optimal temperature range between 140 and 160 °C. acs.org The reaction is performed under solvent-free conditions, and ensuring the dryness of the starting materials is crucial for minimizing by-products and maximizing the yield, which can reach up to 75% with over 99% purity. acs.orgresearchgate.net
Table 1: Synthesis of this compound via N-N Bond Cleavage
| Precursor | Base (Excess) | Temperature | Product | Yield | Reference |
| Methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide | K₂CO₃ (5 eq.) | 140-160 °C | This compound | 75% | acs.org |
Base-Promoted Ring Closure of Haloamine and Halopropanoate Intermediates
The base-promoted ring closure of vicinal haloamines, a method known as the Gabriel-Cromwell reaction, is a well-established and versatile strategy for synthesizing aziridines, including this compound and its derivatives. clockss.orgresearchgate.net This method relies on the intramolecular cyclization of an intermediate containing an amine and a leaving group (typically a halogen) on adjacent carbons.
This synthetic route often begins with α,β-unsaturated esters, such as methyl cinnamate (B1238496) derivatives. These precursors are first converted into the corresponding haloamine or halopropanoate intermediates. For instance, α-amino-β-halo-esters can be generated through processes like aminohalogenation. nih.gov Subsequent treatment of these intermediates with a mild base, such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile, promotes an intramolecular SN2 reaction. clockss.org The amino group acts as the nucleophile, displacing the adjacent halide to form the aziridine ring.
This method is highly stereoselective, typically affording trans-aziridines with excellent diastereoselectivity. clockss.org The reaction has been successfully applied to a range of substrates, including those with various substituents on the aromatic ring of the cinnamate precursor, yielding the corresponding trans-methyl N-Ts-3-arylaziridine-2-carboxylates in good to excellent yields (83-97%). clockss.org A similar base-promoted cyclization of α-chloro-β-amino substrates also yields the target aziridines effectively. nih.gov The process can be streamlined into a one-pot synthesis from chalcone (B49325) or cinnamate-type precursors, avoiding the need to isolate the haloamine intermediate. nih.gov
Table 2: Base-Promoted Synthesis of Substituted Methyl Aziridine-2-carboxylates
| Starting Material Type | Intermediate Type | Base | Product Type | Yield Range | Reference |
| Alkyl Cinnamates | N-Ts-haloamine derivative | K₂CO₃ | trans-Methyl N-Ts-3-arylaziridine-2-carboxylate | 83-97% | clockss.org |
| Cinnamate-type substrates | α-Chloro-β-amino ester | K₂CO₃ | trans-3-Aryl aziridine-2-carboxylates | Good | nih.gov |
| 3,3-Dibromopropanoate | Dibromo-amine adduct | Et₃N | Methyl N-(1-phenylethyl)aziridine-2-carboxylate | High | beilstein-journals.org |
Mechanistic Investigations of Methyl Aziridine 2 Carboxylate Reactivity
Nucleophilic Ring-Opening Reactions: Regio- and Stereocontrol Phenomena
The three-membered ring of methyl aziridine-2-carboxylate (B8329488) is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions when treated with various nucleophiles. acs.orgclockss.org The reactivity of the aziridine (B145994) ring is enhanced by the presence of an electron-withdrawing activating group on the nitrogen atom, which stabilizes the developing negative charge and improves the nitrogen's ability to act as a leaving group. clockss.orgnih.gov The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. acs.orgnih.gov
The ring-opening of N-activated aziridine-2-carboxylates with heteroatom nucleophiles is a well-established method for the synthesis of functionalized α- and β-amino acids. clockss.orgnih.gov Chiral aziridines are particularly valuable as they can undergo these transformations to produce biologically important compounds. nih.govresearchgate.net
The nucleophilic attack on the methyl aziridine-2-carboxylate ring can occur at either the C-2 carbon (the carbon bearing the carboxylate group, also known as the α-carbon) or the C-3 carbon (the β-carbon). nih.govfrontiersin.org The regioselectivity of this attack is governed by a balance of electronic and steric factors.
It is well-documented that many heteroatom nucleophiles, such as alcohols and thiols, preferentially attack the less sterically hindered C-3 position of N-activated aziridine-2-carboxylates. clockss.orgnih.govnih.gov This pathway leads to the formation of α-amino acid derivatives. clockss.org
Conversely, for certain nucleophiles, particularly when an acyl group is used as the N-activator, the attack is favored at the more substituted C-2 position. nih.gov Nucleophiles such as azides and halides exhibit this preference. nih.gov The strong electron-withdrawing character of the carboxylate group at C-2 makes this position electronically favorable for attack, and for small nucleophiles, this electronic effect can overcome the steric hindrance. nih.gov For example, the reaction with the fluoride (B91410) ion occurs exclusively at the C-2 position. nih.gov
| Nucleophile | N-Activating Group | Preferred Site of Attack | Resulting Product Type | Reference |
|---|---|---|---|---|
| Alcohols | Acyl | C-3 (Less Hindered) | α-Amino Acid Derivative | nih.gov |
| Thiols | General EWG | C-3 (Less Hindered) | α-Amino Acid Derivative | nih.govresearchgate.net |
| Azide (B81097) | Acyl | C-2 (More Hindered) | β-Amino Acid Derivative | nih.gov |
| Halide (e.g., Fluoride) | Acyl, Boc, Cbz | C-2 (More Hindered) | β-Amino Acid Derivative | nih.gov |
The nucleophilic ring-opening of the aziridine ring generally proceeds through an SN2-type mechanism. acs.orgmdpi.com This pathway involves a backside attack by the nucleophile on one of the ring carbons, leading to the simultaneous breaking of the carbon-nitrogen bond. A key consequence of the SN2 mechanism is the inversion of stereochemistry at the carbon center being attacked. acs.orgmdpi.com This stereospecificity is highly valuable in asymmetric synthesis, as it allows for the predictable transfer of chirality from an enantiopure aziridine precursor to the resulting amino acid derivative. researchgate.netmdpi.com
The regioselective ring-opening of activated methyl aziridine-2-carboxylates with fluorine-18 (B77423) ([¹⁸F]fluoride) is a significant reaction for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). nih.govresearchgate.netcolab.ws This method has been successfully employed to produce α-[¹⁸F]fluoro-β-alanine, a valuable tracer for medical imaging. nih.govregionh.dknih.gov
The reaction is completely regioselective, with the [¹⁸F]fluoride nucleophile attacking exclusively at the C-2 position. nih.govresearchgate.net This selectivity is driven by the electronic influence of the adjacent carboxylate group. nih.gov The success of the radiolabeling is highly dependent on the choice of the nitrogen-activating group. Studies have shown that tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are effective, leading to good radiochemical yields. nih.govregionh.dk In contrast, other activating groups have proven less suitable; the fluorenylmethyloxycarbonyl (Fmoc) group is unstable under the basic reaction conditions, while the p-nitrobenzenesulfonyl (nosyl) group requires temperatures at which ring-opening does not occur. nih.gov The tosyl-activated aziridine was also investigated but did not yield identifiable products after deprotection. nih.gov
| N-Activating Group | Reaction Conditions | Radiochemical Yield | Outcome | Reference |
|---|---|---|---|---|
| Boc | TEAHCO₃, DMSO, 130 °C (Microwave), 10 min | Good | Successful synthesis of α-[¹⁸F]fluoro-β-alanine | nih.govresearchgate.net |
| Cbz | TEAHCO₃, DMSO, 130 °C (Microwave), 10 min | Good | Successful synthesis of α-[¹⁸F]fluoro-β-alanine | nih.gov |
| Tosyl | TEAHCO₃, DMSO, 100 °C (Microwave) | Good (72%) incorporation | No identifiable product after deprotection | nih.gov |
| Nosyl | Stable only up to 60 °C | No ring opening | Unsuitable for this application | nih.gov |
| Fmoc | Basic conditions | - | Unstable under reaction conditions | nih.gov |
While heteroatom nucleophiles often provide predictable regioselectivity, reactions involving carbon nucleophiles are generally more challenging. clockss.org A primary issue is that carbon nucleophiles can attack in a non-regioselective manner, leading to a mixture of products from attack at both C-2 and C-3. clockss.org A second complication is the potential for the nucleophile to attack the ester carbonyl group instead of the aziridine ring. clockss.org
The reaction of this compound with organometallic reagents like Grignard reagents exemplifies the challenges of regiocontrol. However, significant progress has been made using transition metal catalysis to overcome these issues. Copper-catalyzed protocols have been developed for the highly regioselective and stereospecific coupling of Grignard reagents with N-tosylaziridines. thieme-connect.comacs.org These methods typically favor the opening of the aziridine ring at the less substituted C-3 position. acs.orgresearchgate.netnih.gov The use of a copper catalyst is crucial for directing the nucleophilic attack and achieving high yields of the desired β-functionalized amine product. acs.orgresearchgate.net
Reactions with other carbon nucleophiles, such as silyl (B83357) enol ethers, have proven difficult. In one reported study, the reaction of an N-activated this compound with a silyl enol ether did not result in the desired ring-opening product, even when facilitated by a Lewis acid catalyst like boron trifluoride etherate or titanium(IV) chloride. ru.nl This highlights the lower reactivity of certain carbon nucleophiles towards the aziridine ring compared to more reactive organometallic reagents.
| Carbon Nucleophile | Catalyst/Conditions | Observed Outcome | Reference |
|---|---|---|---|
| Grignard Reagents | Uncatalyzed | Potential for low regioselectivity and side reactions | clockss.org |
| Grignard Reagents | Copper(I) salt (e.g., CuCl) | Highly regioselective and stereospecific attack at C-3 | thieme-connect.comacs.orgresearchgate.net |
| Silyl Enol Ethers | Lewis Acid (BF₃·OEt₂ or TiCl₄) | No desired ring-opening observed; starting materials recovered | ru.nl |
Carbon Nucleophile Additions: Regioselective Challenges and Solutions
Lewis Acid Catalysis in Aryl and Indole (B1671886) Nucleophile Reactions
The ring-opening of methyl aziridine-2-carboxylates with carbon-based nucleophiles such as aryl and indole compounds is often facilitated by Lewis acid catalysis. Lewis acids activate the aziridine ring, making it more susceptible to nucleophilic attack. This activation typically occurs through coordination of the Lewis acid to the nitrogen atom of the aziridine or to the carbonyl oxygen of the ester group. This coordination enhances the electrophilicity of the ring carbons.
The reaction of N-tosyl aziridine-2-carboxylates with indoles, for example, can be catalyzed by various Lewis acids. The choice of Lewis acid can influence reaction times and yields. Studies have shown that Lewis acids like Boron trifluoride etherate (BF₃·Et₂O), Titanium tetrachloride (TiCl₄), and Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) can effectively promote these reactions. The mechanism is believed to involve the activation of an imine by the Lewis acid, which facilitates an electrophilic attack on the diazo carbon to form a diazonium ion intermediate, ultimately leading to the formation of functionalized indoles.
The general mechanism for Lewis acid-catalyzed indole synthesis involves the cyclization of methyl phenyldiazoacetates that have an ortho-imino group. This process is initiated by the activation of the imine by the Lewis acid, making it vulnerable to electrophilic attack. This leads to the formation of a diazonium ion intermediate, which, after the expulsion of nitrogen gas and dissociation of the Lewis acid, yields the indole product. The efficiency of this catalytic turnover is driven by the difference in base strength between the imine and the resulting indole. This method is notable for its mild reaction conditions and the use of low catalyst loadings with inexpensive, commercially available Lewis acids.
The table below summarizes the effectiveness of various Lewis acids in a representative cyclization reaction to form an indole derivative.
| Lewis Acid (1.0 mol %) | Reaction Time (min) | Yield (%) |
|---|---|---|
| BF₃·Et₂O | 5 | 100 |
| TiCl₄ | 5 | 100 |
| SnCl₄ | 10 | 100 |
| Cu(OTf)₂ | 10 | 100 |
| Sc(OTf)₃ | 15 | 100 |
| In(OTf)₃ | 15 | 100 |
| Zn(OTf)₂ | 20 | 95 |
Samarium Diiodide-Mediated Reductive Ring Opening and Bond Cleavage Selectivity (C-N vs. C-C)
Samarium diiodide (SmI₂) is a potent single-electron reducing agent that has been effectively used for the reductive ring opening of aziridine-2-carboxylates. This method provides a route to β-amino esters through the cleavage of the aziridine ring. A critical aspect of this reaction is the selectivity between C-N bond cleavage and C-C bond cleavage.
The selectivity of the cleavage is highly dependent on several factors, including the nature of the N-activating group on the aziridine, the substituent at the C3 position of the ring, and the stereochemical relationship (cis or trans) between the substituents at the C2 and C3 positions.
N-Activating Group: Strongly electron-withdrawing groups on the nitrogen atom, such as p-toluenesulfonyl (Ts), promote C-N bond cleavage almost exclusively. The 2-trimethylsilylethyl sulfonate (SES) group, which is easier to remove, also shows high selectivity for C-N cleavage.
C3 Substituent: The presence of an aryl group at the C3 position can lead to competitive C-C bond cleavage.
Stereochemistry: For cis-aziridines with a C3-aryl substituent, a nearly equal mixture of C-N and C-C cleavage products can be observed.
The general desired pathway involves C-N bond cleavage, which leads to the formation of β-amino esters. However, the alternative C-C cleavage pathway can become significant under certain conditions, particularly with aryl groups at the C3 position. The utility of this method has been demonstrated in the synthesis of protected forms of important amino acids like (R)-β³-DOPA and L-DOPA from a common aziridine precursor, highlighting the controlled selectivity that can be achieved.
The following table illustrates the influence of the N-activating group and the C3 substituent on the product distribution in the SmI₂-mediated reductive ring opening of methyl aziridine-2-carboxylates.
| N- |
|---|
Photochemical Reactivity of this compound
Studies utilizing matrix isolation infrared spectroscopy combined with computational chemistry have elucidated the complex photochemical pathways of this compound. When isolated in inert gas matrices (such as argon and xenon) at cryogenic temperatures, the molecule's intrinsic photoreactivity can be observed, minimizing intermolecular interactions.
UV-Induced Isomerization and Fragmentation Pathways
Upon broadband UV irradiation, this compound undergoes competing isomerization and fragmentation reactions. The primary photochemical processes involve the cleavage of the strained aziridine ring. Two main pathways have been identified:
Photoisomerization to an Azomethine Ylide: This pathway involves the cleavage of the C-C bond of the aziridine ring, leading to the formation of an open-chain azomethine ylide. This transformation is a stereospecific process.
Photofragmentation: In this pathway, the aziridine ring fragments into smaller, stable molecules. The specific fragmentation products are dependent on the excitation wavelength and the matrix environment.
The formation of these products is a result of the molecule absorbing UV radiation and being promoted to an excited electronic state, from which it relaxes through these reactive channels.
Conformer Identification and Photoproduct Characterization via Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the different conformers of this compound and characterizing its photoproducts. By comparing the experimental IR spectra of the matrix-isolated species with spectra calculated using theoretical methods like Density Functional Theory (DFT), a detailed structural assignment can be made.
Prior to UV irradiation, the IR spectrum reveals the presence of different conformers of this compound, which differ in the orientation of the methoxycarbonyl group relative to the aziridine ring. The relative populations of these conformers can be determined from the intensities of their characteristic vibrational bands.
After UV irradiation, new absorption bands appear in the IR spectrum, corresponding to the formation of photoproducts. By carefully analyzing these new spectral features and comparing them with calculated spectra for potential products, the structures of the azomethine ylide and various fragmentation products can be unambiguously identified.
The table below summarizes the key species involved in the photochemical reactivity of this compound and the spectroscopic technique used for their characterization.
| Species | Identification Method | Key Information Provided |
| This compound (Conformers) | Matrix Isolation Infrared Spectroscopy & DFT | Identification of stable conformers and their relative energies. |
| Azomethine Ylide | Matrix Isolation Infrared Spectroscopy & DFT | Structural confirmation of the C-C bond cleavage product. |
| Fragmentation Products | Matrix Isolation Infrared Spectroscopy & DFT | Identification of smaller molecules resulting from ring fragmentation. |
Strategic Applications of Methyl Aziridine 2 Carboxylate in Complex Molecule Synthesis
Precursors to Non-Proteinogenic and Functionalized Amino Acids
The reactivity of the aziridine (B145994) ring, particularly when activated by the electron-withdrawing carboxylate group, makes methyl aziridine-2-carboxylate (B8329488) an ideal starting material for the synthesis of various amino acid derivatives. Nucleophilic attack can occur at either the C2 or C3 position, leading to the formation of α- or β-amino acid derivatives, respectively. scispace.com The regioselectivity of this ring-opening is influenced by factors such as the nature of the nucleophile, the substituents on the aziridine ring, and the presence of activating groups on the nitrogen atom. scispace.comclockss.org
Synthesis of α-Amino Acid Derivatives
The ring-opening of methyl aziridine-2-carboxylate at the C3 position provides a direct route to β-substituted α-amino acid derivatives. mdpi.com This transformation is typically achieved by reacting the aziridine with a variety of nucleophiles. Generally, heteroatom nucleophiles and certain carbon nucleophiles preferentially attack the C3 carbon. clockss.org
Activation of the aziridine nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (Ts) group, enhances the reactivity of the ring towards nucleophilic attack. clockss.org For instance, the reaction of (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid with higher-order cuprates leads to the regioselective formation of a range of homochiral α-amino acids in good yields. rsc.org However, the regioselectivity can be less predictable with more sterically hindered aziridines. rsc.org In some cases, particularly with C3-aryl substituted aziridines, hydrogenolysis can be employed to cleave the benzylic C-N bond regioselectively. scispace.com
| Nucleophile | Aziridine Substrate | Product Type | Key Features |
| Higher Order Cuprates | (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | Homochiral α-amino acids | Good yield and regioselectivity. rsc.org |
| Lithium Trimethylsilylacetylide | Sterically hindered N-Ts-aziridine-2-carboxylic acid | Protected α-amino acid | Overcomes poor regioselectivity observed with cuprates. rsc.org |
| Various Nucleophiles | Aziridine-γ-lactones | α-amino acid precursors | "Hard" nucleophiles attack exclusively at C3. mdpi.com |
This table summarizes the synthesis of α-amino acid derivatives from aziridine precursors.
Synthesis of β-Amino Acid Derivatives
The synthesis of β-amino acid derivatives from this compound proceeds via nucleophilic attack at the C2 position. scispace.com This mode of ring-opening is less common than C3 attack but can be achieved under specific conditions and with certain substrates. scispace.commdpi.com
The use of aziridine-γ-lactones, which can be derived from carbohydrates, provides a notable exception to the general preference for C3 attack. These lactones react regiospecifically at the C2 position with "soft" nucleophiles, yielding optically pure substituted β-amino acid precursors. mdpi.com This contrasting regioselectivity compared to aziridine-2-carboxylates highlights the subtle electronic and steric factors that govern the ring-opening process. mdpi.com Furthermore, the reduction of aziridines containing a 2-acyl, 2-carboxylate, or 2-carboxamide (B11827560) functionality using samarium(II) iodide can also produce β-amino carbonyl compounds in excellent yields. scispace.com
| Starting Material | Reagent/Nucleophile | Product Type | Key Features |
| Aziridine-γ-lactones | Soft Nucleophiles | Substituted β-amino acid precursors | Exclusive C2 attack, enantiospecific. mdpi.com |
| Aziridines with 2-acyl, 2-carboxylate, or 2-carboxamide groups | Samarium(II) Iodide | β-amino carbonyl compounds | Excellent yields. scispace.com |
| N-para-toluenesulfonylaziridine-2-carboxylic acid | Higher Order Cuprates (with hindered aziridine) | Protected β-amino acids | Principal products in less regioselective reactions. rsc.org |
This table outlines methods for synthesizing β-amino acid derivatives from aziridine compounds.
Preparation of Anomalous Amino Acids and Peptide Mimetics
This compound is a valuable precursor for the synthesis of anomalous amino acids and peptide mimetics, which are crucial for developing new drugs and studying biological processes. researchgate.netd-nb.info The strained aziridine ring can be strategically incorporated into peptide synthesis, and subsequent ring-opening reactions can introduce diverse functionalities. researchgate.net
For example, aziridine-containing cyclic peptides can be synthesized and then subjected to nucleophilic ring-opening to create macrocycles with unique structural features. scholaris.ca The synthesis of detoxinine, an unusual dihydroxylated γ-amino acid, showcases the utility of "anomalous" aziridine intermediates in constructing complex molecules with multiple contiguous stereocenters. nih.gov The ability to control the stereochemistry of the ring-opening reaction is paramount in these applications, allowing for the creation of specific stereoisomers. nih.gov Furthermore, the incorporation of aziridine-2-carboxylic acid into dipeptides has been explored to create rigid surrogates of natural amino acids like D-alanine. semanticscholar.org
Building Blocks for Azaheterocyclic Scaffolds
Beyond its role as an amino acid precursor, this compound is a key building block for constructing larger and more complex azaheterocyclic systems. The ring-expansion and intramolecular cyclization reactions of aziridine derivatives provide efficient pathways to valuable scaffolds like pyrrolidines, piperidines, and β-lactams.
Construction of Pyrrolidine (B122466) and Piperidine (B6355638) Ring Systems
The regioselective ring-opening of functionalized aziridines can be followed by intramolecular cyclization to furnish pyrrolidine and piperidine rings, which are core structures in many alkaloids and biologically active compounds. researchgate.netnih.gov The outcome of the reaction, in terms of which ring system is formed, is highly dependent on the nature of the substituents on the aziridine and the reaction conditions. researchgate.net
For instance, the ring-opening of a 2-alkyl aziridine bearing a γ-keto group at the C2 substituent occurs at the C2 position, and subsequent cyclization can lead to piperidine derivatives. nih.gov Conversely, if the C2 substituent contains a γ-silylated hydroxy group, the ring opens at the C3 position, and the resulting intermediate can be cyclized to form a pyrrolidine ring. researchgate.net This highlights the remarkable control that can be exerted over the reaction pathway by modifying the functional groups attached to the aziridine. These strategies have been successfully applied to the synthesis of natural products like monomorine and congeners of pseudoconhydrine. researchgate.netnih.gov
Stereospecific Synthesis of 2-Azetidinones (β-Lactams)
This compound derivatives are valuable precursors for the stereospecific synthesis of 2-azetidinones, commonly known as β-lactams. nih.gov These four-membered heterocyclic rings are the core structural motif of penicillin and other β-lactam antibiotics. The synthesis often involves a ring-expansion reaction of the aziridine.
One reported method involves the reaction of 3-alkylaziridine-2-carboxylic acids with oxalyl chloride, which leads to the exclusive formation of 2-azetidinones in a stereospecific manner with high yields and diastereoselectivity. scispace.com Cinnamate-derived aziridine esters have also been utilized as templates for the stereospecific synthesis of 2-azetidinones. nih.gov The Staudinger synthesis, the cycloaddition of a ketene (B1206846) and an imine, remains a widely used method for accessing β-lactams, and various strategies have been developed to control the stereoselectivity of this reaction. mdpi.com
| Aziridine Precursor | Reagent | Product | Key Features |
| 3-Alkylaziridine-2-carboxylic acids | Oxalyl Chloride | 2-Azetidinones | Exclusive formation, high yield and diastereoselectivity. scispace.com |
| Cinnamate-derived aziridine esters | - | 2-Azetidinones | Stereospecific synthesis. nih.gov |
This table details the synthesis of 2-azetidinones from aziridine precursors.
Formation of Tetrahydrofurans and Other Oxygen/Nitrogen Heterocycles
The functional group versatility of this compound allows for its conversion into precursors for various oxygen- and nitrogen-containing heterocycles. A notable application is in the synthesis of substituted tetrahydrofurans. While not a direct conversion, the carboxylate group can be manipulated to install a pendant hydroxyl group. For instance, reduction of the ester to an alcohol, followed by further chain elongation, can position a hydroxyl group appropriately for intramolecular cyclization.
A highly stereospecific method involves the cyclization of aziridine silanols to form 1'-amino-tetrahydrofurans. nih.gov This strategy, which utilizes a Lewis acid like scandium triflate, proceeds with high stereospecificity where trans-disubstituted aziridines yield erythro configured products and cis-disubstituted aziridines give threo products. nih.gov By converting this compound to a suitable aziridinyl alcohol derivative, this methodology can be applied.
In some synthetic campaigns, the formation of a tetrahydrofuran (B95107) ring from an aziridine-2-carboxylate derivative can be an unexpected but synthetically useful outcome. For example, during the synthesis of (-)-epiallo-isomuscarine, the selective reduction of a β-(aziridin-2-yl)-β-hydroxy ketone intermediate with L-selectride unexpectedly yielded a tetrahydrofuran derivative in addition to the expected alcohol.
The aziridine ring can also be opened regioselectively to furnish precursors for other heterocycles like oxazolidinones. For example, N-protected aziridine-2-carboxylates can be transformed into 4-(iodomethyl)-2-oxazolidinones through a sequence involving C3-N bond cleavage with iodotrimethylsilane (B154268) and subsequent intramolecular cyclization. bioorg.org
Pyrimidine (B1678525) Derivatives from Oxidative Cyclodimerization
An intriguing transformation that indirectly utilizes the this compound scaffold is the formation of pyrimidine derivatives. This is achieved through the oxidative cyclodimerization of its corresponding 2H-azirine. 2H-Azirine-2-carboxylates, which are the oxidized form of aziridine-2-carboxylates, can undergo an unprecedented dimerization reaction when heated in the presence of triethylamine (B128534) and air. mdpi.comnih.gov
This reaction proceeds via a complex mechanism involving the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.com The key steps are believed to include the formation of N,N-diethylhydroxylamine from the oxidation of triethylamine, which then adds to an azirine molecule. mdpi.comnih.gov This adduct generates an azomethine ylide, which subsequently undergoes a 1,3-dipolar cycloaddition with a second azirine molecule to construct the pyrimidine ring. mdpi.comnih.gov The use of a radical initiator has been shown to accelerate this transformation, leading to higher yields of the desired dimethyl pyrimidine-4,6-dicarboxylates. mdpi.com
Table 1: Examples of Pyrimidine-4,6-dicarboxylates from 2H-Azirine-2-carboxylates
| 2H-Azirine-2-carboxylate Precursor | Resulting Pyrimidine-4,6-dicarboxylate | Yield (%) | Reference |
| Methyl 3-(biphenyl-4-yl)-2H-azirine-2-carboxylate | Dimethyl 2,5-di(biphenyl-4-yl)pyrimidine-4,6-dicarboxylate | 36 | mdpi.com |
| Methyl 3-(naphthalen-2-yl)-2H-azirine-2-carboxylate | Dimethyl 2,5-di(naphthalen-2-yl)pyrimidine-4,6-dicarboxylate | 20 | mdpi.com |
Utility in Natural Product Total Synthesis
The enantiopure forms of this compound are invaluable chirons for the asymmetric synthesis of numerous biologically active natural products.
Synthesis of Alkaloids (e.g., Monomorine, (-)-epiallo-isomuscarine)
The utility of this compound is prominently featured in the synthesis of various alkaloids. For instance, the indolizidine alkaloid Monomorine , a component of the trail pheromone of the Pharaoh ant, has been synthesized asymmetrically starting from (2R)-aziridine-2-carboxylate. nih.govresearchgate.net A key step in this synthesis is the regioselective ring-opening of a 2-(3-ketoalkyl)aziridine derivative, which is itself prepared from the initial chiral aziridine-2-carboxylate. nih.gov This strategy allows for the controlled construction of the piperidine ring system characteristic of monomorine. nih.gov
Similarly, the synthesis of (-)-epiallo-isomuscarine , a muscarinic agonist, has been achieved utilizing a highly stereoselective Mukaiyama aldol (B89426) reaction of a chiral aziridine-2-carboxaldehyde (derived from the corresponding methyl carboxylate) with a silyl (B83357) enol ether. The resulting β-(aziridin-2-yl)-β-hydroxy ketone is then elaborated through a series of steps, including an intramolecular aziridine ring-opening, to furnish the target natural product.
Preparation of Marine Natural Products (e.g., Biemamide B and D)
Chiral aziridine-2-carboxylates have proven instrumental in the synthesis of marine natural products. An expedient asymmetric synthesis of both enantiomers of the 5,6-dihydrouracil-type marine natural products Biemamide B and D was accomplished starting from chiral 1-(α-methylbenzyl)aziridine-2-carboxylate. A pivotal step in this synthetic route is the regio- and stereoselective ring-opening of the aziridine at the C3 position by an azide (B81097) nucleophile. nih.gov The resulting azido (B1232118) propionate (B1217596) is then subjected to a base-induced cyclization to form the core hexahydropyrimidine-2,4-dione structure of the biemamides. This synthesis also led to the revision of the absolute configuration of the natural products. nih.gov
Access to Cytotoxic Antibiotics (e.g., Dysidazirine)
The synthesis of the cytotoxic and antifungal marine natural product Dysidazirine highlights the utility of the aziridine/azirine scaffold. While some syntheses proceed through a 2H-azirine-2-carboxylate intermediate, these are often generated from the corresponding aziridine. One approach to a long-chain 2H-azirine involved treating an N-(p-tolylsulfinyl)-2-carbomethoxyaziridine with LDA. nih.gov This demonstrates how a suitably modified this compound can serve as a direct precursor to this class of potent antibiotics. The synthesis of (2R)-(Z)-dysidazirine was achieved using a strategy based on an asymmetric Neber reaction of an O-tosyloxime, which generates the chiral 2H-azirine ring system. nih.gov
Construction of Sphingoids and Ceramides
This compound and its derivatives are powerful starting materials for the enantioselective synthesis of sphingoids and ceramides, which are crucial components of cell membranes involved in various cellular processes. nih.govbeilstein-journals.org The synthesis of these complex lipids relies on the ability to stereoselectively introduce the characteristic 2-amino-1,3-diol backbone.
A common strategy involves converting the aziridine-2-carboxylate into an aziridine ketone via a Weinreb amide intermediate. nih.govbeilstein-journals.orgbioorg.org This ketone can then undergo a chelation-controlled, stereoselective reduction to produce an erythro-amino alcohol, which mirrors the stereochemistry found in natural ceramides. bioorg.org Subsequent regioselective ring-opening of the aziridine, followed by functional group manipulations, leads to the desired sphingoid or ceramide analogues. nih.govbeilstein-journals.orgbioorg.org This approach has been successfully employed to synthesize a variety of these lipid molecules, including N-Boc-safingol and constrained ceramide analogues with potential anticancer activities. nih.govbioorg.org
Table 2: Key Synthetic Steps in Ceramide Analogue Synthesis from Aziridine-2-carboxylate
| Starting Material Derivative | Key Transformation | Intermediate Formed | Subsequent Steps | Final Product Class | Reference |
| (2S)-Aziridine-2-carboxylate | Conversion to Weinreb's amide, then addition of organometallic reagent | Acyl aziridine | Stereoselective reduction, alkyne reduction, aziridine ring opening, cyclization to oxazolidinone | Ceramide Analogues | bioorg.org |
| N-(1-phenylethyl)aziridine-2-carboxylate | Conversion to aziridine alcohol | Aziridine alcohol | Regioselective aziridine ring opening, hydrolysis, deprotection | Sphingosine Analogues | nih.govbeilstein-journals.org |
Contributions to Pharmaceutical and Agrochemical Development
This compound and its derivatives are highly valued scaffolds in synthetic chemistry due to their inherent ring strain and capacity for controlled, stereoselective transformations. clockss.orgcymitquimica.com This reactivity makes them exceptional starting materials and intermediates for constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. chemimpex.comlookchem.comcymitquimica.com The aziridine ring, a three-membered heterocycle containing a nitrogen atom, can be strategically opened by a variety of nucleophiles, providing access to a diverse array of functionalized molecules like amino acids and their derivatives. clockss.orgscispace.com
Versatile Intermediate for Bioactive Molecules and Drug Candidates
The utility of this compound as a versatile intermediate stems from the high reactivity of its strained ring system, which facilitates regio- and stereoselective ring-opening reactions. scispace.com This controlled reactivity allows chemists to introduce a wide range of functional groups, making it a cornerstone for the asymmetric synthesis of complex nitrogen-containing compounds. jove.com As a result, it serves as a key building block in the creation of numerous bioactive molecules and drug candidates targeting specific biological pathways. chemimpex.commedchemexpress.com
Its applications span various therapeutic areas, including the synthesis of anticancer agents and antibiotics. caymanchem.comcvmh.frglpbio.com The chiral nature of many aziridine-2-carboxylate derivatives is particularly crucial, enabling the enantioselective synthesis required for modern drug development. caymanchem.comchemrxiv.org For instance, N-protected variants such as N-Cbz, N-tosyl, or N-trityl derivatives are commonly employed to build chiral molecules with high optical purity. cymitquimica.comsigmaaldrich.comsigmaaldrich.com
The ring-opening of these intermediates provides access to synthetically important structures like α- and β-amino acids, which are fundamental components of many pharmaceuticals. clockss.org Research has demonstrated its use in producing PET tracers through reactions with [¹⁸F]fluoride to form fluoroalanine derivatives. d-nb.info Furthermore, its role extends to the total synthesis of natural products, such as the marine alkaloids biemamide B and D, which are potential inhibitors of the TGF-β pathway. jove.com In the agrochemical field, this compound and its analogues act as precursors for developing new pesticides and herbicides designed to improve crop protection. chemimpex.comlookchem.comsmolecule.com
| Derivative Type | Key Features | Synthetic Application / Target Molecule Class | Reference |
|---|---|---|---|
| N-H Aziridine-2-carboxylates | Unactivated; bench-stable building block. | Used for synthesizing chiral N-H aziridines and subsequent diversification. | chemrxiv.org |
| N-Z (Cbz) Aziridine-2-carboxylates | Activated ring; chiral building block. | Stereoselective synthesis of anticancer agents, antibiotics, and enzyme inhibitors. | caymanchem.comcvmh.frglpbio.com |
| N-Trityl Aziridine-2-carboxylates | Bulky protecting group enhances stability and influences reactivity. | Intermediate for pharmaceuticals and agrochemicals; allows for specific ring-opening reactions. | cymitquimica.comchemimpex.com |
| N-Tosyl Aziridine-2-carboxylates | Activated by a strong electron-withdrawing group. | Synthesis of α-amino acids; precursor for PDI enzyme inhibitors. | clockss.orggoogle.com |
| 3-Arylaziridine-2-carboxylates | Aryl substitution at the C-3 position. | Used in the synthesis of complex tricyclic aziridines and spiro-aziridine oxindoles. | mdpi.com |
Development of Enzyme Inhibitors (e.g., Protein Disulfide Isomerase Inhibitors)
Derivatives of aziridine-2-carboxylic acid have emerged as a promising class of enzyme inhibitors, particularly targeting cysteine-containing enzymes. nih.gov The electrophilic nature of the activated aziridine ring allows it to function as an alkylating agent, forming covalent bonds with nucleophilic residues like the thiol group of cysteine within an enzyme's active site. nih.gov This mechanism has been effectively leveraged to develop inhibitors for Protein Disulfide Isomerase (PDI).
PDI is an enzyme family critical for proper protein folding in the endoplasmic reticulum, and its inhibition has become a therapeutic strategy for treating diseases like cancer and thrombosis. google.comnih.govresearchgate.net A series of aromatic sulfonamides derived from aziridine-2-carboxylic acid have been synthesized and identified as potent inhibitors of PDIA1, a key member of the PDI family. nih.govresearchgate.net These compounds exhibit inhibitory activity in the low micromolar to low nanomolar range against PDIA1, with weaker effects on other isoforms like PDIA3. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed the covalent binding mechanism, revealing that these inhibitors alkylate cysteine residues (C53 and C56) in the catalytic site of PDIA1. nih.govresearchgate.net The development of these specific inhibitors demonstrates the value of the aziridine-2-carboxylate scaffold in creating targeted therapeutic agents. The anti-cancer and anti-thrombotic activity displayed by these compounds underscores their potential as novel drug candidates. nih.gov
| Compound ID | Derivative Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| General Acyl Derivatives | Acyl derivatives of aziridine-2-carboxylic acid | PDIA1 | Identified as weak to moderately active PDIA1 inhibitors. | researchgate.net |
| General Sulfonamide Derivatives | Aromatic sulfonamides of aziridine-2-carboxylic acid esters and amides | PDIA1, PDIA3 | Potent inhibitors of PDIA1 with weaker effects on PDIA3; exhibit anti-cancer and anti-thrombotic activity. | nih.gov |
| C-3251 | Methyl 1-(benzenesulfonyl)aziridine-2-carboxylate | PDIA1 | Investigated as a small molecule inhibitor of PDI. | google.comgoogle.com |
| C-3296 | Methyl 1-(4-chlorophenyl)sulfonylaziridine-2-carboxylate | PDIA1 | Developed as a PDI inhibitor for potential therapeutic use. | google.comgoogle.com |
| C-3304 | Methyl 1-(4-propylphenyl)sulfonylaziridine-2-carboxylate | PDIA1 | Synthesized and evaluated for PDI inhibition. | google.comgoogle.com |
| C-3316 | Sulfonamide derivative (4-cyclohexylphenyl sulfonyl) | PDIA1/3 | Exhibits PDIA1/3 inhibition. Bulky group directs nucleophilic attack to the C-3 position. | |
| C-3319 | Sulfonamide derivative (4-octylphenyl sulfonyl) | PDIA1/3 | A potent PDI inhibitor with a bulky sulfonyl group that enhances steric hindrance. |
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural and Conformational Elucidation (e.g., FTIR, NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental to confirming the identity and elucidating the structural details of methyl aziridine-2-carboxylate (B8329488). A combination of Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provides a comprehensive characterization.
FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. For methyl aziridine-2-carboxylate, the most prominent absorption band is the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1724–1740 cm⁻¹. mdpi.com Studies involving matrix isolation of MA2C combined with FTIR have allowed for the experimental identification of different conformers. researchgate.net These experimental spectra are often compared with spectra calculated using computational methods to assign vibrational modes accurately. researchgate.netresearchgate.net
NMR Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of the molecule.
¹H NMR: The protons on the strained aziridine (B145994) ring have characteristic chemical shifts. For instance, the CH₂ protons of the aziridine ring are typically observed in the δ 1.78–2.41 ppm range.
¹³C NMR: The carbon signals provide further structural confirmation. In N-substituted derivatives, the aziridine ring carbons (C2 and C3) resonate at approximately 36.4 ppm and 34.7 ppm, respectively, while the carbonyl carbon of the methyl ester appears around 171.2 ppm. mdpi.com
Heteronuclear NMR: Advanced NMR techniques, including ¹⁵N and ¹⁷O NMR, can provide additional details about the electronic environment of the heteroatoms in the ring and the carboxylate group. nih.gov
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For the parent this compound, with a molecular weight of 101.11 g/mol , gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic fragment ions at m/z values of 69, 42, and 41. nih.gov
| Technique | Feature | Characteristic Value/Range | Reference |
|---|---|---|---|
| FTIR | C=O Stretch | 1724-1740 cm⁻¹ | mdpi.com |
| ¹H NMR | Aziridine CH₂ Protons | δ 1.78–2.41 ppm | |
| ¹³C NMR (Derivative) | Aziridine C-2 | ~36.4 ppm | mdpi.com |
| ¹³C NMR (Derivative) | Aziridine C-3 | ~34.7 ppm | mdpi.com |
| ¹³C NMR (Derivative) | Carbonyl Carbon (C=O) | ~171.2 ppm | mdpi.com |
| Mass Spectrometry (GC-MS) | Major Fragment Ions (m/z) | 69, 42, 41 | nih.gov |
Density Functional Theory (DFT) and Ab Initio Calculations in Reaction Mechanism Investigations
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become a vital tool for investigating the complex reaction mechanisms of aziridines. These calculations provide detailed energetic profiles of reaction pathways, including the structures of transition states and intermediates, which are often difficult to characterize experimentally.
Studies on the photochemistry of matrix-isolated this compound have utilized DFT calculations at the B3LYP/6-311++G(d,p) level to characterize the reactant and its photoproducts. researchgate.netresearchgate.net These investigations revealed that UV irradiation can induce selective cleavage of the C-C and the weakest C-N bonds of the aziridine ring, leading to isomerization products. researchgate.net The specific photochemical behavior is attributed to the presence of the electron-withdrawing methoxycarbonyl group. nih.gov
DFT has also been employed to unravel the mechanism of other reactions. For example, the dimerization of 2H-azirine-2-carboxylates, isomers of MA2C, was studied using the rwb97xd/6-311+g(d,p) method to map out the key steps, which include the formation of an azomethine ylide intermediate followed by a 1,3-dipolar cycloaddition. mdpi.com Similarly, the mechanism of CO₂ fixation by aziridine derivatives to form oxazolidinones has been explored with DFT, providing calculated energy barriers for the proposed ring-opening and cyclization pathways. researchgate.net High-level ab initio calculations on the parent aziridine system have provided fundamental insights into the potential energy surfaces for ring-opening reactions, simulating C-C and C-N bond ruptures. researchgate.netacs.org
| Reaction Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Photochemical Isomerization | DFT (B3LYP/6-311++G(d,p)) | Characterization of photoproducts from selective C-C and C-N bond cleavage. | researchgate.net |
| Oxidative Cyclodimerization (of isomer) | DFT (rwb97xd/6-311+g(d,p)) | Mechanism involves azomethine ylide generation and 1,3-dipolar cycloaddition. | mdpi.com |
| CO₂ Fixation | DFT | Calculation of transition states and energy profiles for oxazolidinone formation. | researchgate.net |
| Fundamental Ring Opening | Ab Initio SCF-CI | Calculation of potential energy curves for C-C and C-N bond rupture. | researchgate.netacs.org |
Conformational Landscape Analysis and Energy Barriers
The biological activity and chemical reactivity of flexible molecules like this compound are heavily influenced by their conformational preferences. Computational analysis is essential for mapping the conformational landscape and determining the energy barriers between different stable forms.
Theoretical calculations have predicted the existence of two low-energy conformers for MA2C. researchgate.netresearchgate.net These conformers are distinguished by the relative orientation of the ester group with respect to the aziridine ring, defined by the O=C-C-N dihedral angle. researchgate.net The application of matrix isolation techniques combined with FTIR spectroscopy has experimentally confirmed the presence of both of these predicted conformers at low temperatures. researchgate.netresearchgate.net
The energy barriers associated with conformational changes are also a subject of computational investigation. For N-acyl aziridines, the rotational barrier around the N-C(O) amide bond is notably low, with ab initio and MP2 calculations yielding values in the range of 2.8–4.0 kcal/mol. rsc.org This flexibility is a key feature of aziridine-containing peptides. The energy barriers for nitrogen inversion in the parent aziridine ring have also been computed using high-level methods. acs.org For closely related systems like aziridine-2-carbonitrile, sophisticated focal point analysis procedures have been used to calculate the precise energy difference between stereoisomers and the height of the energy barrier for their interconversion via the transition state. mst.edu These studies highlight the power of modern computational chemistry to provide a quantitative understanding of the conformational dynamics of substituted aziridines.
| System | Focus of Study | Computational Approach | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Conformer Identification | DFT (B3LYP) | Two low-energy conformers exist, differing in the O=C-C-N dihedral angle. Both were experimentally observed. | researchgate.netresearchgate.net |
| N-Acyl Aziridines | N-C(O) Rotational Barrier | Ab Initio, MP2 | Low rotational barrier of 2.8-4.0 kcal/mol, indicating high flexibility. | rsc.org |
| Aziridine (Parent) | Nitrogen Inversion Barrier | High-Level Ab Initio | Accurate calculation of the energy barrier for the inversion of the nitrogen atom. | acs.org |
| Aziridine-2-carbonitrile | Relative Stereoisomer Energy | Focal Point Analysis (FPA) | Precise determination of the energy difference between cis and trans isomers and the transition state barrier. | mst.edu |
Future Directions and Emerging Research Avenues for Methyl Aziridine 2 Carboxylate
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity
The synthesis of chiral aziridines, including methyl aziridine-2-carboxylate (B8329488) derivatives, remains a significant area of research due to their role as versatile building blocks for complex nitrogen-containing molecules. researchgate.net A primary focus of future research is the development of new transition-metal-based catalytic systems to improve the efficiency, stereoselectivity, and regioselectivity of both aziridination and subsequent ring-opening reactions. researchgate.netmdpi.com
Recent advancements have seen the emergence of chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) catalysts, which have shown outstanding performance in the enantioselective aziridination of unactivated terminal alkenes. researchgate.net These systems exhibit wide functional group tolerance and can produce chiral aziridines with good to excellent yields and high enantioselectivities (up to 99% yield, 93% ee). researchgate.net Similarly, copper-based catalysts, often paired with binaphthyldiimine ligands, have proven effective for the enantioselective aziridination of certain alkenes, such as trans-cinnamyl esters. sci-hub.se A key challenge that remains is the functionalization of less reactive di- or trisubstituted unactivated alkenes, a frontier where novel catalytic approaches are critically needed. acs.org
For the synthetically crucial ring-opening reactions of aziridine-2-carboxylates, regioselectivity is paramount. The nucleophilic attack can occur at either the C2 or C3 position of the aziridine (B145994) ring, leading to different isomers. nih.govclockss.org Research has shown that the activating group on the aziridine nitrogen plays a critical role in directing the regioselectivity of the attack. nih.govresearchgate.net For instance, tert-butyloxycarbonyl- (Boc) and carboxybenzyl- (Cbz) activated methyl aziridine-2-carboxylates undergo highly regioselective ring-opening with fluoride (B91410) nucleophiles exclusively at the C3 position (the more substituted carbon) to yield α-fluoro-β-alanine derivatives. nih.gov
Future work will likely focus on palladium-catalyzed systems, which have shown promise in the regioselective and enantiospecific ring-opening cross-coupling of aziridine-2-carboxylates with partners like arylboronic acids to synthesize enantiomerically enriched β-aryl amino acids. mdpi.com The development of new, highly σ-donating N-heterocyclic carbene (NHC) ligands is a promising avenue for enhancing the selectivity of these transformations. mdpi.com
| Catalyst System | Reaction Type | Substrate Scope | Key Findings/Performance | Reference |
|---|---|---|---|---|
| Chiral CpxRh(III) | Enantioselective Aziridination | Unactivated terminal alkenes | High yields (up to 99%) and enantioselectivities (up to 93% ee). researchgate.net | researchgate.net |
| Cu(I) with BINIM-DC ligand | Enantioselective Aziridination | trans-cinnamyl esters, chalcones | Good to high enantioselectivity. sci-hub.se | sci-hub.se |
| Palladium with NHC ligand | Regioselective Ring-Opening Cross-Coupling | Aziridine-2-carboxylates and arylboronic acids | Highly regioselective and enantiospecific synthesis of β²-aryl amino acids. mdpi.com | mdpi.com |
| N/A (Substrate-controlled) | Regioselective Ring-Opening | Boc- and Cbz-activated aziridine-2-carboxylates with [¹⁸F]fluoride | Totally regioselective attack at the C3 position. nih.gov | nih.gov |
Exploration of New Reactivity Modes and Cascade Transformations
Beyond traditional ring-opening reactions with simple nucleophiles, a significant future direction for methyl aziridine-2-carboxylate chemistry is the exploration of novel reactivity modes and their application in complex cascade transformations. nih.gov The inherent strain of the aziridine ring (approximately 27 kcal/mol) makes it a potent intermediate for a variety of synthetic transformations. researchgate.net
One emerging area involves leveraging the aziridine ring to generate reactive intermediates. For example, Lewis acid-mediated ring-opening of methyleneaziridines can generate 2-amidoallyl or 2-amidopentadienyl cations. nih.gov These cationic intermediates can then participate in cycloaddition reactions, such as [4+3] cycloadditions with furan, to rapidly construct complex molecular scaffolds like highly substituted amino-cycloheptanes. nih.gov
Cascade, or domino, reactions that involve the ring-opening of aziridines are particularly powerful for building molecular complexity in a step-economical fashion. mdpi.com Researchers are designing sequences where an initial ring-opening is followed by one or more intramolecular cyclization steps. A notable example is the Lewis acid-catalyzed ring-opening of activated aziridines with N-propargylanilines, which initiates a cascade involving intramolecular hydroarylation and hydroamination to produce complex heterocyclic systems with high diastereoselectivity and enantiospecificity. mdpi.com
The development of transition-metal-catalyzed cycloaddition reactions via C-C bond cleavage of aziridines represents another innovative approach. rsc.org These reactions expand the synthetic utility of the aziridine core beyond its traditional role as a precursor to 1,2-amino-functionalized compounds. researchgate.net Future research will likely focus on discovering new catalytic systems that can unlock unprecedented reaction pathways and allow for the controlled, stereoselective construction of diverse molecular architectures from aziridine-2-carboxylate precursors. mdpi.comnih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies for aziridines from traditional batch processes to continuous flow chemistry and automated platforms is a key area for future development. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scaling. mdpi.com These benefits are particularly relevant for aziridine synthesis, which can involve reactive or unstable intermediates. mdpi.commdpi.com
While the application of flow chemistry specifically to this compound is still an emerging area, related processes have demonstrated its potential. For instance, the thermolysis of azidoacrylates to produce pyrazolo[1,5-a]pyridine (B1195680) derivatives has been achieved in quantitative yield with short residence times (under 30 seconds) using a continuous flow reactor. mdpi.com This demonstrates the power of flow systems to enable reactions at high temperatures with precise control, minimizing byproduct formation.
Expansion of Applications in Chemical Biology and Advanced Materials Science
The unique structural and reactive properties of this compound and its derivatives position them for expanded applications in chemical biology and advanced materials science. researchgate.netchemimpex.com As a chiral building block, it is already used in the stereoselective synthesis of various biologically significant compounds, including anticancer agents and enzyme inhibitors. cvmh.fr
In chemical biology, a significant emerging application is in positron emission tomography (PET) imaging. The regioselective ring-opening of activated methyl aziridine-2-carboxylates with [¹⁸F]fluoride provides an efficient route to fluorine-18 (B77423) radiolabelled amino acids, such as α-[¹⁸F]fluoro-β-alanine. nih.govresearchgate.net These radiotracers are valuable tools for studying biological processes and for medical diagnostics. Further research is aimed at optimizing the radiolabeling conditions and expanding the scope of accessible PET probes. nih.gov Additionally, aziridine-2-carboxylic acid derivatives are being investigated as inhibitors of protein disulfide isomerase (PDI), an important target in cancer and thrombosis research, highlighting their potential in drug discovery. tandfonline.com
In materials science, polyfunctional aziridines are used as cross-linkers to improve the physical and chemical properties of polymers, particularly in coatings, adhesives, and inks. polyaziridine.compcimag.com They react with carboxyl functional groups in acrylic emulsions and polyurethane dispersions to enhance durability, water resistance, and adhesion. polyaziridine.comresearchgate.net A new frontier involves the covalent functionalization of nanomaterials. Recent computational studies have shown that nitrene intermediates can react with pristine graphene to form aziridine-functionalized graphene. nih.gov This modification opens an energy band gap, tuning the electronic properties of graphene and making it suitable for applications in sensors and transistors. nih.gov Simulations suggest such functionalized materials could be used to detect volatile amines, with potential applications in food safety monitoring. nih.gov
| Field | Application | Description | Reference |
|---|---|---|---|
| Chemical Biology | PET Imaging Agents | Serves as a precursor for α-[¹⁸F]fluoro-β-alanine through regioselective ring-opening with [¹⁸F]fluoride. nih.govresearchgate.net | nih.govresearchgate.net |
| Chemical Biology | Enzyme Inhibition | Derivatives act as inhibitors of protein disulfide isomerase (PDI), a therapeutic target. tandfonline.com | tandfonline.com |
| Advanced Materials | Polymer Cross-linking | Polyfunctional aziridines enhance properties of coatings, adhesives, and inks by cross-linking polyurethane and acrylic resins. polyaziridine.compcimag.com | polyaziridine.compcimag.com |
| Advanced Materials | Graphene Functionalization | Aziridine modification of graphene can tune its electronic properties for use in sensors and transistors. nih.gov | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl Aziridine-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : this compound derivatives are typically synthesized via catalytic hydrogenation or azide reduction. For example, methyl 1-tert-butyl-2-(aminomethyl)aziridine-2-carboxylate is prepared by hydrogenating the corresponding azide precursor (e.g., methyl 1-tert-butyl-2-(azidomethyl)aziridine-2-carboxylate) using Pd/C (10 wt%) under H₂ (4–10 bar) in ethanol or acetonitrile. Reaction time (3–18 hours) and pressure are adjusted to balance yield and selectivity .
- Key Variables : Catalyst loading (5–10 wt% Pd/C), solvent polarity (EtOH vs. CH₃CN), and H₂ pressure (4–10 bar) influence azide-to-amine conversion efficiency.
Q. How is the purity and structural integrity of this compound derivatives validated post-synthesis?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- ¹H/¹³C NMR : Assignments of aziridine ring protons (δ ~1.7–2.5 ppm) and ester carbonyl signals (δ ~170 ppm) confirm ring closure and substitution patterns .
- IR Spectroscopy : Stretching frequencies (e.g., υC=O ~1724 cm⁻¹) verify ester functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 [M+H⁺]) corroborate molecular weight .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) may indicate residual solvents, necessitating repurification via preparative TLC or column chromatography .
Q. What purification techniques are effective for isolating this compound derivatives?
- Methodological Answer :
- Preparative TLC : Silica gel with CH₂Cl₂/MeOH (95:5) resolves polar byproducts (e.g., unreacted azides) .
- Column Chromatography : Gradient elution (e.g., 12–18% ethyl acetate in hexane) separates stereoisomers or regioisomers .
- Recrystallization : Limited utility due to the oily nature of most derivatives; instead, distillation under reduced pressure is preferred .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?
- Methodological Answer : Enantioselective synthesis employs chiral auxiliaries or catalysts. For instance, (2S,3S)-methyl 3-formyl-1-(4-nitrophenylsulfonyl)aziridine-2-carboxylate is synthesized using p-TSA as a co-catalyst, achieving 90% enantiomeric excess (ee) via optimized solvent systems (e.g., dichloromethane without acetic acid) .
- Critical Factors :
- Solvent polarity (non-polar solvents favor stereoselectivity).
- Temperature control (0–25°C minimizes racemization).
- Chiral HPLC or circular dichroism (CD) for ee determination .
Q. What strategies address discrepancies in elemental analysis or spectral data for this compound derivatives?
- Methodological Answer : Contradictions between calculated and observed data (e.g., C: 61.65% vs. 61.27% in methyl 1-tert-pentyl derivatives) may arise from:
- Residual Solvents : Remove via extended vacuum drying.
- Hydroscopicity : Store compounds under inert gas (N₂/Ar).
- Isomeric Mixtures : Use 2D NMR (COSY, NOESY) to detect diastereomers .
- Validation : Repeat synthesis with stricter anhydrous conditions or alternative purification (e.g., size-exclusion chromatography).
Q. How are this compound derivatives utilized in complex organic syntheses?
- Methodological Answer : These derivatives serve as intermediates in:
- Peptide Mimetics : React with aryl nucleophiles (e.g., indoles) under Lewis acid catalysis to form β-arylmethylalaninates .
- Heterocycle Construction : Ring-expansion reactions (e.g., aziridine-to-azetidine conversion) using K₂CO₃ in CH₃CN at 60°C .
- Case Study : Methyl 1-tert-butyl-2-(azidomethyl)aziridine-2-carboxylate is reduced to amines for subsequent Boc-protection, enabling integration into peptidomimetic scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
